

Navigating the Physicochemical Landscape of Posaraprost: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: Posaraprost

Cat. No.: B15176372

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This technical guide provides an in-depth analysis of the core physicochemical properties of **Posaraprost**, a novel prostaglandin analogue. Tailored for researchers, scientists, and drug development professionals, this document outlines the critical solubility and stability characteristics of **Posaraprost**, offering a foundational understanding for its formulation and analytical development. Due to the limited publicly available data on **Posaraprost**, this guide presents a generalized framework for assessing a prostaglandin analogue, incorporating established methodologies and data presentation formats.

Posaraprost Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following sections detail the solubility of **Posaraprost** in various media, providing a basis for solvent selection and formulation design.

Aqueous Solubility

The aqueous solubility of **Posaraprost** was evaluated across a physiologically relevant pH range to simulate its behavior in different biological environments.

Table 1: Aqueous Solubility of **Posaraprost** at 25°C

pH	Solubility (mg/mL)	Method
3.0	< 0.1	Shake-flask
5.0	0.5	Shake-flask
7.4	2.3	Shake-flask
9.0	15.8	Shake-flask

Organic Solvent Solubility

Solubility in a range of organic solvents was determined to support formulation development and analytical method design.

Table 2: Solubility of **Posaraprost** in Organic Solvents at 25°C

Solvent	Solubility (mg/mL)
Ethanol	> 100
Methanol	> 100
Acetonitrile	> 100
Propylene Glycol	50
Polyethylene Glycol 400	75
Ethyl Acetate	< 10
Heptane	< 0.1

Stability Characteristics of Posaraprost

Understanding the stability of **Posaraprost** under various stress conditions is paramount for ensuring its quality, safety, and efficacy throughout its shelf life.

Solid-State Stability

The solid-state stability of **Posaraprost** was assessed under accelerated and long-term storage conditions as per ICH guidelines.

Table 3: Solid-State Stability of **Posaraprost**

Condition	Duration	Purity Change (%)	Degradation Products
40°C / 75% RH	6 months	< 0.2	Not Detected
25°C / 60% RH	12 months	< 0.1	Not Detected
Photostability (ICH Q1B)	1.2 million lux hours	< 0.5	DP-1, DP-2

Solution-State Stability

The stability of **Posaraprost** in solution was investigated to identify potential degradation pathways and inform formulation strategies.

Table 4: Solution-State Stability of **Posaraprost** (1 mg/mL in pH 7.4 buffer) at 40°C

Time Point	Purity (%)	Major Degradant (%)
0	99.8	-
1 week	98.5	1.2 (DP-3)
2 weeks	97.1	2.5 (DP-3)
4 weeks	95.0	4.8 (DP-3)

Experimental Protocols

Solubility Determination: Shake-Flask Method

The equilibrium solubility of **Posaraprost** was determined using the shake-flask method. An excess amount of the compound was added to a known volume of the solvent in a sealed vial. The vials were agitated in a temperature-controlled shaker at 25°C for 24 hours to ensure equilibrium was reached. The resulting suspension was filtered through a 0.22 µm filter, and

the concentration of **Posaraprost** in the filtrate was determined by a validated HPLC-UV method.

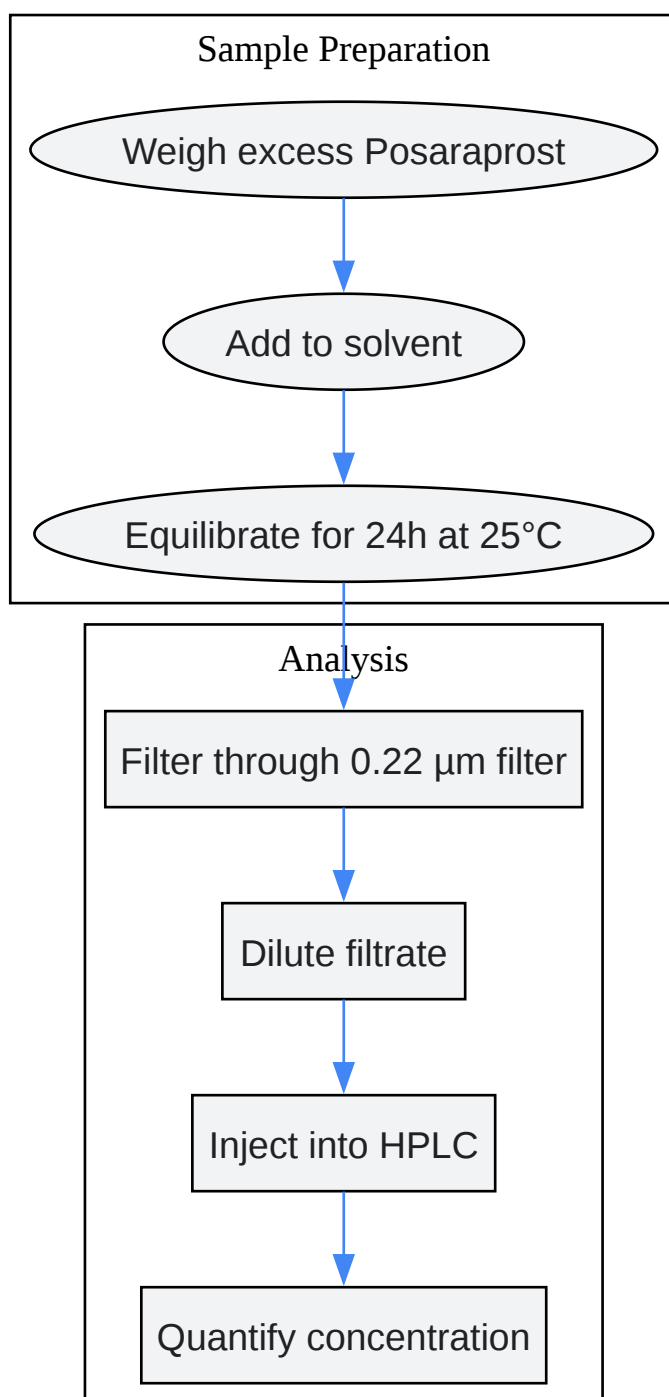
Stability Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (HPLC) method with UV detection was developed and validated for the simultaneous determination of **Posaraprost** and its degradation products.

- Column: C18, 4.6 x 150 mm, 5 μ m
- Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)
- Flow Rate: 1.0 mL/min
- Detection: 210 nm
- Injection Volume: 10 μ L
- Column Temperature: 30°C

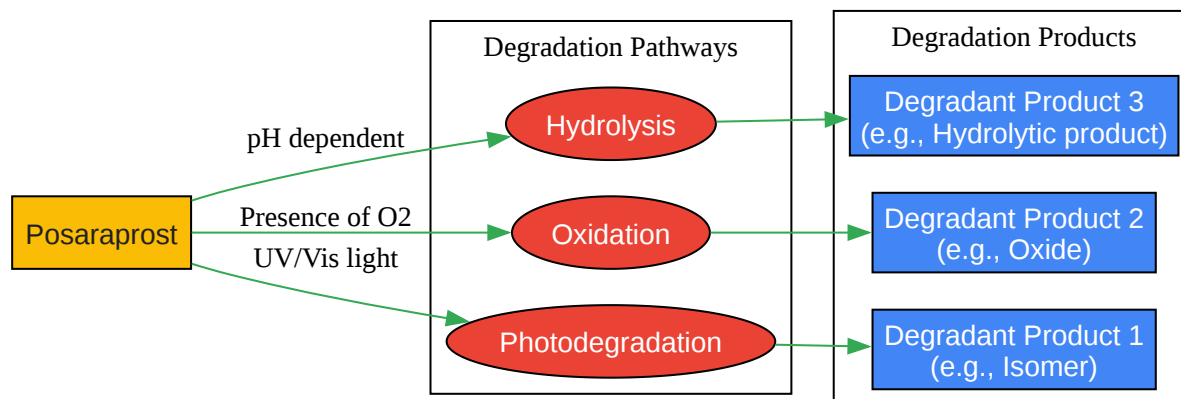
Visualizing Methodologies and Pathways

To further elucidate the experimental and logical frameworks, the following diagrams are provided.



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Shake-Flask Solubility Workflow



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